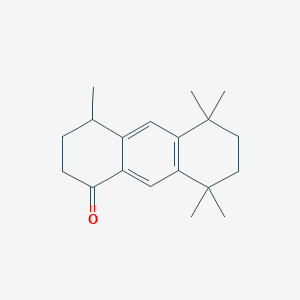![molecular formula C10H7ClN2O3 B14328986 1-[5-Chloro-2-(methoxycarbonyl)phenyl]-2-diazonioethen-1-olate CAS No. 109702-73-0](/img/structure/B14328986.png)
1-[5-Chloro-2-(methoxycarbonyl)phenyl]-2-diazonioethen-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-Chloro-2-(methoxycarbonyl)phenyl]-2-diazonioethen-1-olate is a diazonium compound characterized by the presence of a diazonium group attached to a chlorinated and methoxycarbonyl-substituted phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-Chloro-2-(methoxycarbonyl)phenyl]-2-diazonioethen-1-olate typically involves the diazotization of an amine precursor. The process begins with the chlorination of a methoxycarbonyl-substituted phenyl ring, followed by the introduction of a diazonium group through a diazotization reaction. This reaction is usually carried out under acidic conditions using sodium nitrite and hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[5-Chloro-2-(methoxycarbonyl)phenyl]-2-diazonioethen-1-olate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or amines, leading to the formation of substituted phenyl derivatives.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols or aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as potassium iodide, copper(I) chloride, or sodium hydroxide are commonly used.
Coupling Reactions: Phenols or aromatic amines in the presence of a base, such as sodium hydroxide, are typical reagents.
Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are employed.
Major Products:
Substitution Reactions: Substituted phenyl derivatives.
Coupling Reactions: Azo dyes.
Reduction Reactions: Aniline derivatives.
Applications De Recherche Scientifique
1-[5-Chloro-2-(methoxycarbonyl)phenyl]-2-diazonioethen-1-olate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and dyes.
Biology: Employed in the labeling of biomolecules for detection and imaging purposes.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-[5-Chloro-2-(methoxycarbonyl)phenyl]-2-diazonioethen-1-olate involves the reactivity of the diazonium group. This group can undergo electrophilic substitution reactions, where it acts as an electrophile and reacts with nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparaison Avec Des Composés Similaires
4-(Methoxycarbonyl)phenylboronic acid: Shares the methoxycarbonyl group but differs in the presence of a boronic acid group instead of a diazonium group.
Indoxacarb: Contains a methoxycarbonyl group and a chlorinated phenyl ring but is structurally different due to the presence of an oxadiazine ring.
Uniqueness: 1-[5-Chloro-2-(methoxycarbonyl)phenyl]-2-diazonioethen-1-olate is unique due to its diazonium group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications.
Propriétés
Numéro CAS |
109702-73-0 |
|---|---|
Formule moléculaire |
C10H7ClN2O3 |
Poids moléculaire |
238.63 g/mol |
Nom IUPAC |
methyl 4-chloro-2-(2-diazoacetyl)benzoate |
InChI |
InChI=1S/C10H7ClN2O3/c1-16-10(15)7-3-2-6(11)4-8(7)9(14)5-13-12/h2-5H,1H3 |
Clé InChI |
FJUCTGHNVUGWBI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=C(C=C1)Cl)C(=O)C=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(5R,7R,9R,10S,11R,13S,17R)-11-hydroxy-17-[(2S,5R)-2-hydroxy-5-(2-methylpropyl)-2,5-dihydrofuran-3-yl]-4,4,8,10,13-pentamethyl-3-oxo-5,6,7,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-7-yl] acetate](/img/structure/B14328908.png)
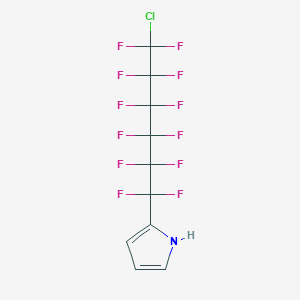
![[(Butylselanyl)ethynyl]benzene](/img/structure/B14328911.png)
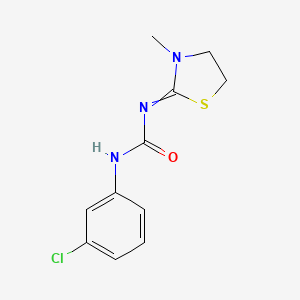

![4,5-Diphenyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B14328922.png)
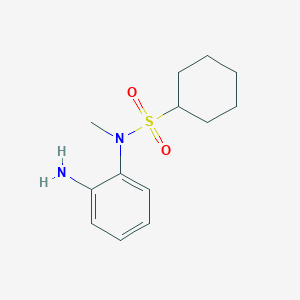
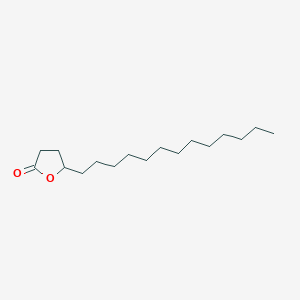
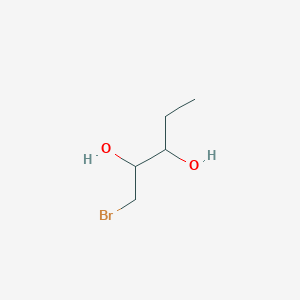
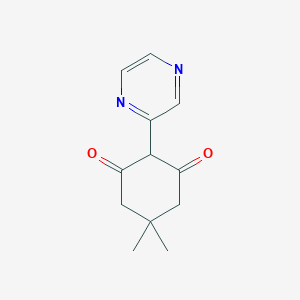
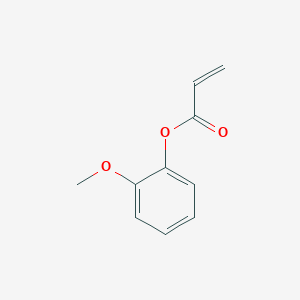
silane](/img/structure/B14328963.png)
